4-(Bromomethyl)-2-fluorobenzonitrile
Overview
Description
4-(Bromomethyl)-2-fluorobenzonitrile (BMFBN) is a chemical compound with a wide range of applications in the scientific research field, such as in organic synthesis, as an intermediate for pharmaceuticals, and as a building block for other compounds. BMFBN is a colorless, volatile liquid with a boiling point of 113°C and a melting point of -20°C. It is insoluble in water but soluble in organic solvents. BMFBN is a versatile reagent with a wide range of synthetic and biological applications.
Scientific Research Applications
- Field : Polymer Chemistry
- Application : Synthesis of poly (styrene-b-methyl methacrylate) block copolymers .
- Method : The process involves reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene using a RAFT-macro agent . The bromomethyl compound is used to obtain 4-bromomethyl benzoyl chloride, which is then used to create the RAFT-macro agent .
- Results : The block copolymers were successfully synthesized, and the primary parameters affecting the reaction, such as concentration and time, were evaluated . The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA .
- Field : Organic Chemistry
- Application : Synthesis and characterization of bromopyrene derivatives .
- Method : The bromomethyl compound is used in the strategic functionalisation of pyrene at non-K region and nodal positions . This allows for diverse functionalisation strategies .
- Results : The study provides a comprehensive overview of bromine introduction in pyrene derivatives, offering optimized synthesis conditions based on laboratory research .
Synthesis of Block Copolymers
Synthesis of Pyrene Derivatives
- Field : Medicinal Chemistry
- Application : 4-(Bromomethyl)benzoic acid acts as an intermediate in the synthesis of eprosartan, which is used as an antihypertensive agent .
- Method : The specific synthetic pathway can vary, but it typically involves a series of reactions including bromination, esterification, and coupling .
- Results : Eprosartan is a clinically used antihypertensive agent, demonstrating the practical application of this synthesis .
- Field : Photodynamic Therapy
- Application : It is used in the preparation of 5,10,15,20-tetra(m-hydroxyphenyl)chlorin (temoporfin), which is a second-generation photosensitizer .
- Method : The bromomethyl compound is used to introduce the bromomethyl group into the molecule, which can then be further functionalized .
- Results : Temoporfin is used in photodynamic therapy for the treatment of cancer, demonstrating the importance of this synthesis .
Synthesis of Eprosartan
Preparation of Photosensitizers
- Field : Analytical Chemistry
- Application : Bromothymol blue is a pH indicator commonly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .
- Method : The synthesis of bromothymol blue involves several steps, including bromination and sulfonation .
- Results : Bromothymol blue is a widely used pH indicator in various analytical applications .
- Field : Material Science
- Application : Hypercrosslinked porous polymer materials have been developed for various applications, including energy storage, carbon capture, removal of pollutants, molecular separation, catalysis, drug delivery, sensing, etc .
- Method : The fabrication of these materials often involves the use of bromomethyl compounds as crosslinking agents .
- Results : The resulting materials exhibit high surface areas, large pore volumes, and appreciable pore sizes .
Synthesis of Bromothymol Blue
Fabrication of Porous Polymers
properties
IUPAC Name |
4-(bromomethyl)-2-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-4-6-1-2-7(5-11)8(10)3-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOXAJDFHGJTAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380954 | |
Record name | 4-(bromomethyl)-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2-fluorobenzonitrile | |
CAS RN |
222978-03-2 | |
Record name | 4-(bromomethyl)-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Cyano-3-fluorobenzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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